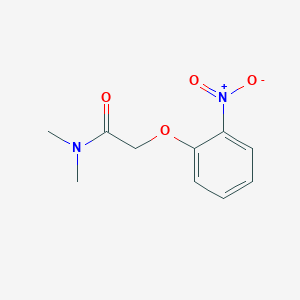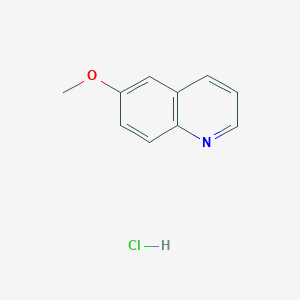
6-Methoxyquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinoline;hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline typically involves the methoxylation of quinoline. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst . The methoxylation can be achieved using methanol and a suitable catalyst under reflux conditions .
Industrial Production Methods: Industrial production of 6-Methoxyquinoline;hydrochloride often involves large-scale Skraup synthesis followed by purification processes such as recrystallization and distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxyquinoline;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline;hydrochloride involves its interaction with cellular components to induce oxidative stress. It has been shown to decrease the GSH/GSSG ratio, leading to oxidative DNA damage and cell cycle arrest . This redox imbalance ultimately results in apoptosis of cancer cells . The compound targets various molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Quinoline: The parent compound with similar chemical properties but lacks the methoxy group.
6-Methylquinoline: Similar structure but with a methyl group instead of a methoxy group.
Quinoline N-oxide: An oxidized derivative of quinoline with different reactivity.
Uniqueness: 6-Methoxyquinoline;hydrochloride is unique due to its methoxy group, which enhances its reactivity and potential biological activities compared to its analogs . This modification allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
25726-54-9 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
6-methoxyquinoline;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2-7H,1H3;1H |
InChI Key |
FAQOOVPOWZVZFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


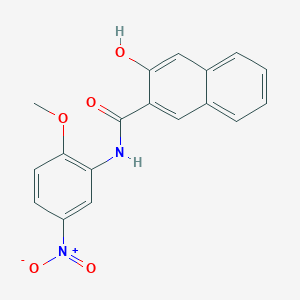
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
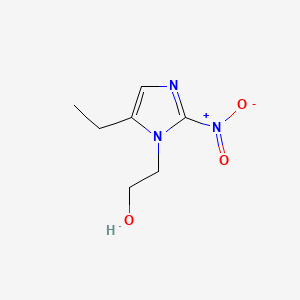
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
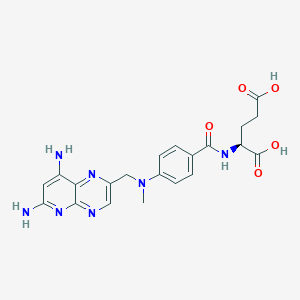
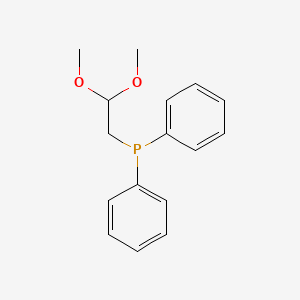
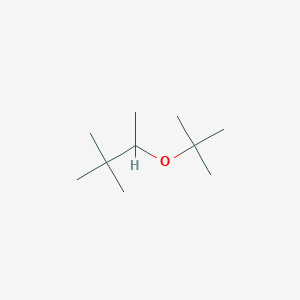
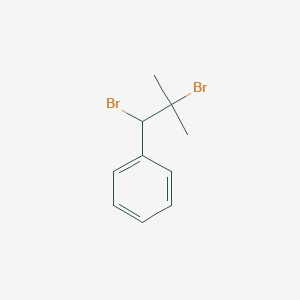
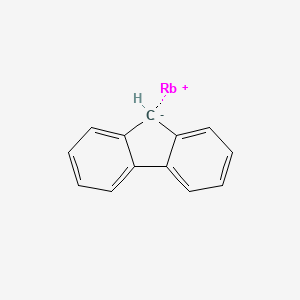
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
